Technical Monograph: 3-Methyl-5-(phenylethynyl)pyridin-2-amine
Technical Monograph: 3-Methyl-5-(phenylethynyl)pyridin-2-amine
The following technical guide details the chemical structure, synthesis, and pharmacological context of 3-Methyl-5-(phenylethynyl)pyridin-2-amine .
This compound represents a specific structural modification of the "phenylethynylpyridine" (PEP) scaffold, a privileged pharmacophore in neuroscience, particularly known for negative allosteric modulation (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Chemical Identity & Structural Analysis[1][2]
This molecule is a trisubstituted pyridine derivative characterized by a rigid acetylene linker connecting a pyridine core to a distal phenyl ring. It is a structural analog of the well-known mGluR5 antagonist MPEP (2-Methyl-6-(phenylethynyl)pyridine), distinguished by the addition of an exocyclic amino group at the C2 position and a regioisomeric shift of the methyl and phenylethynyl substituents.
Physicochemical Profile[3][4][5][6][7][8][9]
| Property | Value / Description |
| IUPAC Name | 3-Methyl-5-(2-phenylethynyl)pyridin-2-amine |
| Molecular Formula | C₁₄H₁₂N₂ |
| Molecular Weight | 208.26 g/mol |
| Core Scaffold | 2-Aminopyridine |
| Linker | Internal Alkyne (-C≡C-) |
| Key Substituents | C2-Amino (-NH₂), C3-Methyl (-CH₃), C5-Phenylethynyl |
| Predicted LogP | ~2.8 – 3.2 (Lipophilic, CNS penetrant) |
| H-Bond Donors | 1 (Amino group) |
| H-Bond Acceptors | 2 (Pyridine N, Amino N) |
Structural Logic & Pharmacophore
The 2-aminopyridine motif serves two critical functions in this scaffold:
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Solubility Handle: Unlike the highly lipophilic MPEP, the primary amine introduces polarity and hydrogen-bond donor capability, potentially improving aqueous solubility and metabolic stability.
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Synthetic Versatility: The C2-amine is a reactive handle for further derivatization (e.g., conversion to halides via Sandmeyer reaction or amide coupling) to probe the mGluR5 allosteric binding pocket.
Synthetic Pathway: The Sonogashira Protocol[12][13]
The most robust route to 3-Methyl-5-(phenylethynyl)pyridin-2-amine is the Sonogashira cross-coupling of a 5-halopyridine precursor with phenylacetylene.
Retrosynthetic Analysis
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Target: 3-Methyl-5-(phenylethynyl)pyridin-2-amine
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Disconnection: C(sp²)–C(sp) bond at the pyridine C5 position.
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Precursors: 2-Amino-5-bromo-3-methylpyridine + Phenylacetylene.
Experimental Protocol
Objective: Synthesis via Pd/Cu-catalyzed cross-coupling.
Reagents:
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Substrate: 2-Amino-5-bromo-3-methylpyridine (1.0 equiv)
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Coupling Partner: Phenylacetylene (1.2 equiv)
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Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)
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Co-Catalyst: Copper(I) iodide [CuI] (0.05 equiv)
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Base: Triethylamine (Et₃N) or Diethylamine (Et₂NH) (3.0 equiv)
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Solvent: Anhydrous DMF or THF (degassed)
Step-by-Step Methodology:
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System Preparation (Critical): Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush continuously with dry argon or nitrogen. Oxygen is the primary cause of homocoupling (Glaser coupling) side products.
-
Solvent Degassing: Sparge the anhydrous DMF with argon for 30 minutes prior to use to remove dissolved oxygen.
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Charge Reagents: Under positive argon pressure, add 2-Amino-5-bromo-3-methylpyridine, Pd(PPh₃)₂Cl₂, and CuI to the flask.
-
Addition: Add the degassed DMF via syringe, followed by Et₃N. Finally, add phenylacetylene dropwise.
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Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor progress via TLC (eluent: Hexane/EtOAc). The starting bromide is less polar than the product.
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Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF and salts. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes).
Catalytic Cycle Visualization
The following diagram illustrates the mechanistic cascade driving the formation of the target molecule.
Figure 1: Catalytic cycle of the Sonogashira coupling. The Pd(0) species undergoes oxidative addition with the bromopyridine, followed by transmetallation with the in-situ generated copper acetylide, and finally reductive elimination to yield the target.
Pharmacological Context: The mGluR5 Connection[1][6][10][11][14]
This compound falls within the structural class of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5).[1]
Mechanism of Action
mGluR5 is a G-protein-coupled receptor (GPCR) implicated in anxiety, depression, and Fragile X syndrome.
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Binding Site: Unlike glutamate (which binds to the orthosteric "Venus flytrap" domain), PEP analogs bind to the transmembrane allosteric pocket .
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Effect: They stabilize the inactive conformation of the receptor, reducing the efficacy of glutamate without completely blocking the signal, which improves the safety profile compared to competitive antagonists.
Structure-Activity Relationship (SAR)
The "Phenylethynylpyridine" (PEP) core is the gold standard for mGluR5 affinity.
| Structural Region | Function in mGluR5 Binding Pocket | Impact of 2-Amino Group |
| Distal Phenyl | Hydrophobic interaction deep in the pocket. | Essential for potency. |
| Alkyne Linker | Rigid spacer maintaining distance/angle. | Critical for correct orientation. |
| Pyridine Core | Pi-stacking interactions. | Central scaffold. |
| 2-Position | Solvent-exposed region or H-bond anchor. | The -NH₂ group (vs. -CH₃ in MPEP) alters water solubility and H-bonding, potentially reducing lipophilicity-driven toxicity. |
Analytical Characterization
To validate the synthesis of 3-Methyl-5-(phenylethynyl)pyridin-2-amine, researchers should look for the following spectral signatures:
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¹H NMR (DMSO-d₆ or CDCl₃):
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Pyridine Protons: Two distinct singlets (or doublets with small coupling) for the protons at C4 and C6. The C6 proton (adjacent to nitrogen) will be more deshielded (~8.0–8.2 ppm).
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Amino Group: A broad singlet (exchangeable with D₂O) around 4.0–6.0 ppm, depending on solvent concentration.
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Methyl Group: A sharp singlet around 2.1–2.3 ppm.
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Phenylethynyl Group: Multiplets in the aromatic region (7.3–7.6 ppm) corresponding to the 5 phenyl protons.
-
-
¹³C NMR:
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Alkyne Carbons: Two characteristic peaks in the 85–95 ppm region, indicating the internal triple bond.
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Carbonyl-like C2: The carbon attached to the amine will be significantly deshielded (~155–160 ppm).
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References
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Sonogashira Coupling of 2-Amino-3-Bromopyridines
-
mGluR5 Antagonist SAR (MPEP Analogs)
-
General Sonogashira Methodology
-
Pharmacology of Phenylethynylpyridines
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. mGluR5 antagonists 2-methyl-6-(phenylethynyl)-pyridine and (E)-2-methyl-6-(2-phenylethenyl)-pyridine reduce traumatic neuronal injury in vitro and in vivo by antagonizing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of the mGluR5 antagonist MPEP and the mGluR2/3 antagonist LY341495 on rats’ performance in the 5-choice serial reaction time task - PMC [pmc.ncbi.nlm.nih.gov]
